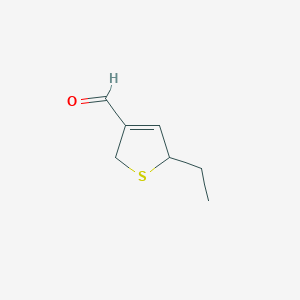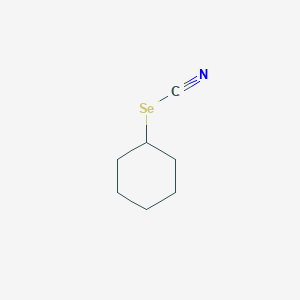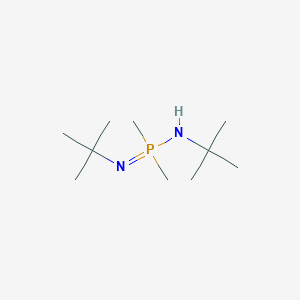
2,2'-(Methylenediimino)dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Methylenediimino)dibenzoic acid is a chemical compound with the molecular formula C15H14N2O4 It is characterized by the presence of two benzoic acid groups connected by a methylenediimino bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Methylenediimino)dibenzoic acid typically involves the reaction of benzoic acid derivatives with methylenediimino compounds under controlled conditions. One common method includes the use of a condensation reaction where benzoic acid is reacted with formaldehyde and ammonia to form the desired product. The reaction is usually carried out in an acidic medium to facilitate the formation of the methylenediimino bridge.
Industrial Production Methods
Industrial production of 2,2’-(Methylenediimino)dibenzoic acid may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Methylenediimino)dibenzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,2’-(Methylenediimino)dibenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2,2’-(Methylenediimino)dibenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,2’-(Methylenediimino)dibenzoic acid can be compared with other similar compounds, such as:
Benzoic acid: A simpler compound with a single carboxylic acid group.
2,2’-Dithiodibenzoic acid: A compound with a similar structure but containing a disulfide bridge instead of a methylenediimino bridge.
Diphenylamine-2,2’-dicarboxylic acid: Another related compound with two carboxylic acid groups attached to a diphenylamine core.
The uniqueness of 2,2’-(Methylenediimino)dibenzoic acid lies in its methylenediimino bridge, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
61098-02-0 |
|---|---|
Formule moléculaire |
C15H14N2O4 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
2-[(2-carboxyanilino)methylamino]benzoic acid |
InChI |
InChI=1S/C15H14N2O4/c18-14(19)10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15(20)21/h1-8,16-17H,9H2,(H,18,19)(H,20,21) |
Clé InChI |
PMAPIPPKZXGDFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NCNC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14600122.png)






![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate](/img/structure/B14600155.png)




